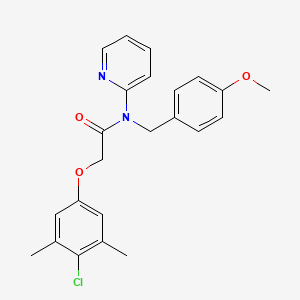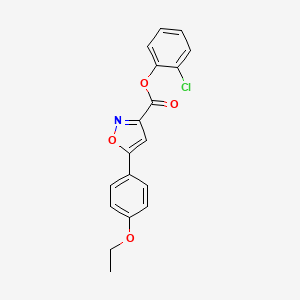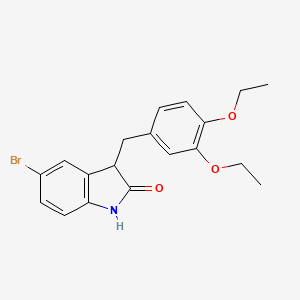
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acyl chloride to form the corresponding ester. This ester is then reacted with a methoxyphenylmethylamine and a pyridinylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chlorinated phenoxy group but lacks the methoxyphenyl and pyridinyl groups.
4-Methoxyphenylmethylamine: Contains the methoxyphenyl group but lacks the chlorinated phenoxy and pyridinyl groups.
Pyridin-2-ylamine: Contains the pyridinyl group but lacks the chlorinated phenoxy and methoxyphenyl groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H23ClN2O3/c1-16-12-20(13-17(2)23(16)24)29-15-22(27)26(21-6-4-5-11-25-21)14-18-7-9-19(28-3)10-8-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
SPBOVMQVMTXFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347972.png)
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11347976.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11347978.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11347981.png)
![2-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11347986.png)
![4-butoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11347988.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11347990.png)
![N-(3-acetylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347996.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11348003.png)
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B11348011.png)
![2-(2,3-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348017.png)
![5-(3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11348025.png)

